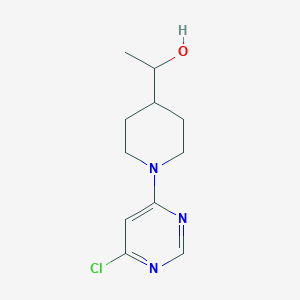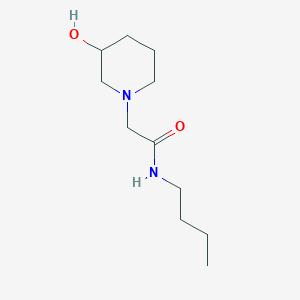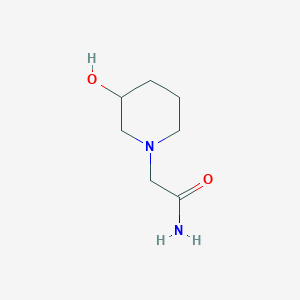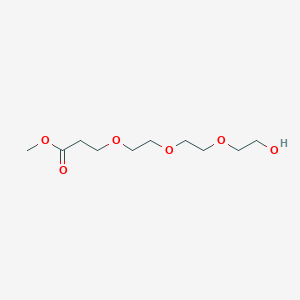
(5-(2-Fluorophenyl)isoxazol-4-yl)methanol
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “(5-(2-Fluorophenyl)isoxazol-4-yl)methanol” consists of a fluorophenyl group attached to an isoxazole ring, which is further connected to a methanol group .Physical And Chemical Properties Analysis
“(5-(2-Fluorophenyl)isoxazol-4-yl)methanol” is a solid at room temperature . It has a molecular weight of 193.18 g/mol and a predicted density of 1.270±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- A study by Kariuki, Abdel-Wahab, and El‐Hiti (2021) reported the synthesis and structural characterization of isostructural compounds involving fluorophenyl and isoxazole moieties, highlighting their potential for creating materials with unique physical properties (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Anticonvulsant and Antimicrobial Applications
- Malik and Khan (2014) synthesized a series of compounds related to the isoxazole moiety, demonstrating significant anticonvulsant activity, which suggests potential applications in the treatment of seizure disorders (Malik & Khan, 2014).
- Kumar et al. (2019) synthesized derivatives incorporating the isoxazole ring and evaluated their antimicrobial activity, indicating their use in developing new antimicrobial agents (Kumar et al., 2019).
Supramolecular Networks and Chemical Properties
- Rajalakshmi et al. (2012) explored the supramolecular networks of compounds closely related to (5-(2-Fluorophenyl)isoxazol-4-yl)methanol, revealing how minor changes in molecular structure can significantly affect intermolecular interaction patterns (Rajalakshmi et al., 2012).
Chemical Synthesis Techniques
- Moreno-Fuquen et al. (2019) described a catalyst- and solvent-free synthesis method for compounds involving fluorophenyl and isoxazole structures, offering efficient and environmentally friendly synthetic pathways (Moreno-Fuquen et al., 2019).
Antiproliferative Activity
- Prasad et al. (2018) reported on the synthesis of compounds with isoxazole moieties and their evaluation for antiproliferative activity, which could contribute to cancer research and therapy development (Prasad et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
[5-(2-fluorophenyl)-1,2-oxazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-9-4-2-1-3-8(9)10-7(6-13)5-12-14-10/h1-5,13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTZLJKZRCWRLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=NO2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(2-Fluorophenyl)isoxazol-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1488297.png)



![2-Azido-1-[4-(propan-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1488304.png)

![1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one](/img/structure/B1488307.png)





amine](/img/structure/B1488315.png)
